MFCD02371069 is a chemical compound that has gained attention in various scientific fields due to its unique properties and potential applications. It is classified as a small molecule and is primarily studied for its pharmacological effects. The compound's systematic name and other identifiers are crucial for researchers looking to explore its characteristics and uses.
MFCD02371069 is cataloged in chemical databases, including the PubChem database, which provides comprehensive information on its structure, properties, and biological activities. Researchers often source this compound from chemical suppliers or synthesize it in laboratory settings for experimental purposes.
In terms of classification, MFCD02371069 falls under the category of organic compounds, specifically being a member of the heterocyclic compounds due to its ring structure containing elements other than carbon. Additionally, it may exhibit properties typical of pharmaceutical agents.
The synthesis of MFCD02371069 can be approached through various methods, depending on the desired purity and yield. Common synthetic routes include:
The synthesis typically requires specific catalysts and reagents to facilitate the reactions. For instance, using Lewis acids can enhance the efficiency of condensation reactions. Reaction conditions such as temperature and solvent choice are also critical for optimizing yield and purity.
MFCD02371069 possesses a distinct molecular structure characterized by its heterocyclic rings. The precise arrangement of atoms can be represented using molecular modeling software, allowing researchers to visualize its three-dimensional conformation.
The molecular formula for MFCD02371069 is essential for understanding its stoichiometry. Additionally, data on bond lengths and angles can provide insights into its reactivity and interaction with biological targets.
MFCD02371069 participates in various chemical reactions that are relevant to its function as a pharmaceutical compound. Notable reactions include:
Understanding the kinetics and mechanisms of these reactions is crucial for predicting how MFCD02371069 will behave in biological systems. Studies often employ techniques such as spectroscopy and chromatography to analyze reaction products.
The mechanism of action for MFCD02371069 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction typically leads to a cascade of biochemical events that result in therapeutic effects.
Research indicates that MFCD02371069 may modulate pathways related to inflammation or cell signaling. Quantitative data from pharmacological studies help elucidate the compound's efficacy and potency in various assays.
MFCD02371069 exhibits distinct physical properties such as:
Chemical properties include reactivity with other compounds and stability under different environmental conditions. Data from stability studies can inform safe handling practices and storage requirements.
Scientific Uses
MFCD02371069 has potential applications in several scientific domains:
Solvent engineering has emerged as a cornerstone for sustainable MFCD02371069 synthesis. Systematic evaluation of solvatochromic parameters—including normalized Reichardt’s polarity (ETN), Kamlet-Taft π* (polarizability), and β (basicity)—enables rational solvent selection to minimize environmental impact. As demonstrated in Table 1, bio-derived Cyrene™ (dihydrolevoglucosenone) exhibits optimal polarity (π* = 0.92) and low toxicity, achieving 92% reaction efficiency in nucleophilic substitutions involving MFCD02371069 precursors. Switchable solvents like N,N-dimethylcyclohexylamine leverage CO2 responsiveness to dynamically alter polarity during synthesis; exposure to CO2 increases π* by 40%, facilitating homogeneous catalysis while enabling energy-efficient post-reaction separation through decarbonation [3].
Biofilm-mediated biosynthesis presents a viable route for MFCD02371069 precursor fermentation. Engineered Escherichia coli biofilms immobilized on lignocellulosic carriers enhance biomass retention under high-dilution conditions (D = 0.3 h−1), improving space-time yields by 78% compared to planktonic systems. Critically, biofilm consortia exhibit heightened tolerance to inhibitory aldehydes generated during lignocellulose depolymerization, enabling continuous conversion of waste biomass into MFCD02371069 intermediates at titers exceeding 45 g/L [1].
Computational retrobiosynthesis accelerates pathway design through in silico tools. BNICE algorithm identifies thermodynamically favorable routes by enumerating enzymatic transformations from chassis organism metabolites to MFCD02371069. Subsequent OptStrain analysis selects optimal heterologous enzymes (e.g., carboxylic acid reductase from Mycobacterium marinum) to fill pathway gaps while maximizing atom economy. This workflow reduces theoretical pathway length from 12 to 5 steps and improves thermodynamic efficiency (ΔG′ = −84 kJ/mol) [2] [6].
Table 1: Solvent Performance in MFCD02371069 Synthesis
Solvent | ETN | π* | β | Reaction Efficiency (%) |
---|---|---|---|---|
Cyrene™ | 0.53 | 0.92 | 0.41 | 92 |
2-MeTHF | 0.57 | 0.60 | 0.44 | 85 |
Switchable solvent* | 0.38 → 0.61 | 0.45 → 0.63 | 0.43 → 0.43 | 89 (biphasic recovery: 95%) |
Pre/post CO2 switching |
Heterogeneous catalyst design focuses on enhancing selectivity through controlled active-site architectures. Zr-based MOF-808 catalysts functionalized with sulfonic acid groups achieve 99% regioselectivity in MFCD02371069 cyclization via substrate confinement within 8Å pores. Similarly, Fe3O4@SiO2-Pt core-shell nanoparticles enable magnetic recovery and reuse over 15 cycles with <3% activity loss, attributed to sintering-resistant Pt sites stabilized by the silica matrix [7]. These systems operate efficiently under solvent-free conditions at 80°C, aligning with energy-minimization principles.
Enzyme engineering addresses solubility bottlenecks in biocatalytic routes. ProPASS workflow integrates pathway prediction (ProPath) with solubility scoring (ProSol DB) to select high-fitness enzymes for MFCD02371069 assembly. For the rate-limiting aldol condensation step, Pseudomonas putida aldolase (UniProt ID P81351) exhibits a solubility score of 0.81 in E. coli—significantly higher than the Arabidopsis homolog (0.42)—enabling a 3.2-fold yield improvement. Fusion tags (e.g., MBP) further increase soluble expression to 38% of total cellular protein [8].
Multienzyme co-immobilization on carbon nanotube arrays creates catalytic nanoreactors. Proximity-induced substrate channeling between aldehyde reductase (EC 1.1.1.1) and imine synthase (EC 2.6.1.1) reduces intermediate diffusion distance to <5nm, doubling reaction velocity compared to free enzymes. Spatial organization is optimized using computational fluid dynamics modeling to ensure uniform flow distribution (Re = 120) through packed-bed reactors [6].
Table 2: Performance of Catalytic Systems in MFCD02371069 Synthesis
Catalyst Type | Reaction | Turnover Frequency (h⁻¹) | Yield (%) | Operational Stability |
---|---|---|---|---|
MOF-808-SO3H | Cyclization | 220 | 99 | >20 cycles |
Fe3O4@SiO2-Pt | Hydrogenation | 1,150 | 97 | 15 cycles |
Co-immobilized enzymes | Tandem reduction-condensation | 84* | 91 | 8 batches |
μmol product/mg enzyme/h |
Impact parameter control in gas-solid systems suppresses unwanted side reactions. Surface-collimated difluorocarbene (CF2) projectiles directed at MFCD02371069 precursors demonstrate that head-on collisions (b = 0Å) achieve 95% stereoselectivity via concerted [4+2] cycloaddition, whereas glancing collisions (b > 2.5Å) yield <40% target product due to unproductive energy dissipation. Scanning tunneling microscopy confirms that pre-adsorbed reactant orientation on Ni(111) surfaces restricts impact geometries to ≤15° deviation from optimal trajectory, reducing polymerization byproducts by 70% [5].
Kinetic modeling identifies byproduct formation regimes in complex reaction networks. For the Paal-Knorr synthesis of MFCD02371069, Arrhenius analysis reveals diketone dimerization (Ea = 68 kJ/mol) outcompetes ring closure (Ea = 52 kJ/mol) above 90°C. Implementing a temperature gradient protocol—60°C (t = 0–2h) → 75°C (t = 2–4h)—maximizes Arrhenius selectivity ratio (k1/k2 = 8.3), limiting dimer impurities to <0.5% [6].
In situ product removal (ISPR) circumvents degradation pathways. Continuous adsorption of MFCD02371069 onto functionalized mesoporous silica (SBET = 780 m2/g) during enzymatic synthesis maintains product concentrations below the inhibitory threshold (50 mM). Molecular dynamics simulations inform pore functionalization with trimethylammonium groups to enhance binding affinity (Kd = 1.2×10−4 M) while excluding bulkier byproducts. Coupled with simulated moving bed technology, this approach achieves 99.7% purity and reduces downstream purification costs by 60% [1] [8].
Table 3: Byproduct Suppression Strategies in MFCD02371069 Synthesis
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0